molecular formula C19H17N3O2 B14985061 7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14985061
M. Wt: 319.4 g/mol
InChI Key: FLNINWLLUMHYDV-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific catalysts and reagents, such as L-proline, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the quinazolinone core or the phenylamino group.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone core could produce dihydroquinazoline derivatives.

Scientific Research Applications

7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and furan-containing molecules. Examples are:

Uniqueness

What sets 7-(furan-2-yl)-4-methyl-2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one apart is its unique combination of a furan ring, a phenylamino group, and a quinazolinone core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-anilino-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H17N3O2/c1-12-18-15(10-13(11-16(18)23)17-8-5-9-24-17)22-19(20-12)21-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,21,22)

InChI Key

FLNINWLLUMHYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CC(CC2=O)C4=CC=CO4

Origin of Product

United States

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